REACTION_SMILES
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[CH2:14]([C:15]#[CH:16])[Br:17].[CH3:26][N:27]([CH3:28])[C:29](=[O:30])[CH3:31].[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH3:12])[CH3:13])[cH:6][cH:7]1.[n:18]1[c:19]([CH3:20])[cH:21][cH:22][cH:23][c:24]1[CH3:25]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH3:12])[CH3:13])[cH:6][cH:7]1)[CH2:16][C:15]#[CH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)S(=O)(=O)c1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)n1
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Name
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Type
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product
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Smiles
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C#CCNc1ccc(S(=O)(=O)N(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |